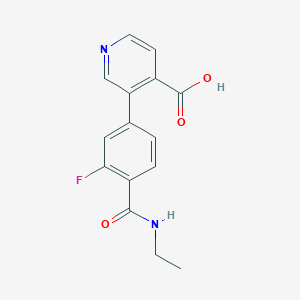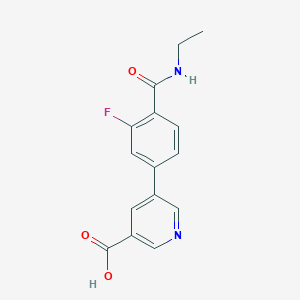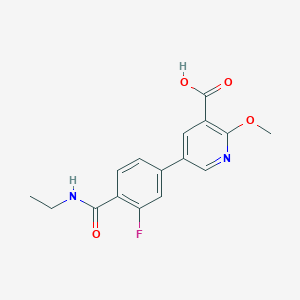![molecular formula C15H12FNO4 B6394000 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid CAS No. 1261938-16-2](/img/structure/B6394000.png)
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid is a chemical compound with the molecular formula C15H12FNO4 It is a derivative of picolinic acid, featuring an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 6-bromo-2-picolinic acid under palladium catalysis to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the ethoxycarbonyl group or the fluorine atom.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(Ethoxycarbonyl)-3-fluorophenylboronic acid: Shares the ethoxycarbonyl and fluorophenyl groups but differs in the boronic acid moiety.
6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid: Similar structure with an amino group instead of a carboxylic acid.
Uniqueness
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid is unique due to its combination of the picolinic acid core with the ethoxycarbonyl and fluorophenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
IUPAC Name |
6-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-2-21-15(20)10-7-6-9(8-11(10)16)12-4-3-5-13(17-12)14(18)19/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFENILJQHHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid](/img/structure/B6393930.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid](/img/structure/B6393937.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid](/img/structure/B6393943.png)




![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid](/img/structure/B6393994.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6393997.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6394004.png)
![2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6394008.png)
